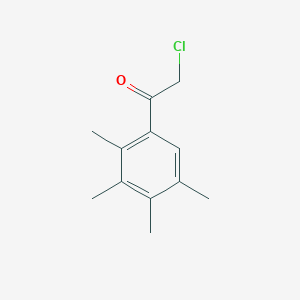

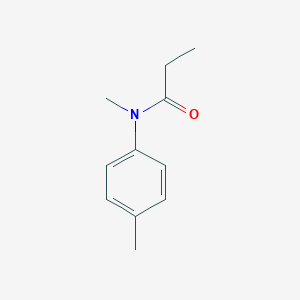

2-氯-1-(2,3,4,5-四甲基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

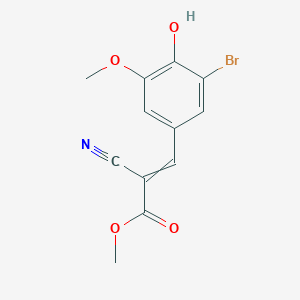

The compound "2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone" is a chlorinated ketone with a tetramethylphenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aromatic ketones and their chemical behavior, which can be used to infer some properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic ketones can be achieved through various methods, including the chlorination of pre-existing aromatic ketones. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was performed by chlorinating 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 as a reagent . Similarly, 2-Chloro-1-(4-chlorophenyl)ethanone was synthesized from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride . These methods suggest that the synthesis of "2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone" could potentially be carried out by chlorinating a suitable tetramethylphenyl ethanone precursor.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones can be elucidated using techniques such as single-crystal X-ray diffraction, FTIR, and NMR spectral analysis, complemented by computational methods like Density Functional Theory (DFT) . These techniques allow for the determination of the molecular geometry, electronic structure, and vibrational spectra, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Chlorinated aromatic ketones can participate in various chemical reactions due to the presence of reactive sites such as the carbonyl group and the chloro substituent. The reactivity can be influenced by the electronic effects of the substituents on the aromatic ring. For instance, the presence of electron-donating groups can increase the nucleophilicity of the carbonyl carbon, potentially affecting its reactivity in nucleophilic addition reactions. The chloro group can also be a site for substitution reactions, depending on the reaction conditions and the presence of suitable nucleophiles or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. The presence of chloro and ketone groups can affect properties such as solubility, boiling point, and melting point. The electronic nature of the substituents can also impact the compound's UV-Vis absorption characteristics and electrochemical behavior, as seen in the voltammetric analysis of related compounds . The lipophilicity of the compound can influence its extraction into various phases, which is relevant for analytical techniques like high-performance liquid chromatography with electrochemical detection .

科学研究应用

药物合成中的生物催化

2-氯-1-(2,3,4,5-四甲基苯基)乙酮被用作生物催化的前体。例如,它参与合成手性中间体,如(R)-2-氯-1-(2,4-二氯苯基)乙醇,这是抗真菌药物米康唑等药物中的重要组成部分。这个过程利用不动杆菌属进行生物转化,提供了一种新颖的药物合成途径,具有高对映选择性和产率(Miao, Liu, He, & Wang, 2019)。

抗微生物药物的合成

这种化合物在合成各种抗微生物药物中起着关键作用。例如,衍生物如6-(5-氯-8-羟基萘-2-基)-4(4-羟基苯基)-4-5-二羟基嘧啶-2(1H)-酮由于主核上氯的取代基而显示出显著的抗微生物活性(Sherekar, Padole, & Kakade, 2022)。

用于药用的手性醇类的开发

2-氯-1-(2,3,4,5-四甲基苯基)乙酮是开发手性醇类的关键中间体,如(S)-2-氯-1-(3,4-二氟苯基)乙醇,对于合成像替卡格雷洛这样用于治疗急性冠状综合征的药物至关重要。用于其生产的酶法过程高效且环保,适用于工业应用(Guo et al., 2017)。

晶体结构分析

这种化合物在晶体学中也很重要,其衍生物用于详细的结构分析。例如,1-(5-氯-2-羟基苯基)乙酮已被表征用于研究分子内氢键和π-π堆积相互作用,提供了关于分子结构的见解(Majumdar, 2016)。

杂环化合物的合成

这种化合物被用于合成杂环化合物,如3-氨基苯并[b]噻吩,这些化合物在药物化学中有各种应用。2-氯-1-(2,3,4,5-四甲基苯基)乙酮衍生物的碱催化转化有助于这些化合物的便捷合成(Androsov et al., 2010)。

属性

IUPAC Name |

2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBHUFRXYWYYLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368942 |

Source

|

| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone | |

CAS RN |

153275-53-7 |

Source

|

| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)